![molecular formula C11H17NOS B13246456 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. The aminoethyl group allows it to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiophene ring contributes to its stability and ability to participate in electron transfer reactions, which is crucial for its biological activity .
Comparison with Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring and aminoethyl group but lacks the dimethylpropanone moiety.
2-Thiopheneacetaldehyde: An intermediate in the synthesis of the target compound.
Thiophene sulfoxides: Oxidized derivatives of thiophene.
Uniqueness: 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is a compound belonging to the class of thiophene derivatives, characterized by a unique structural arrangement that includes a thiophene ring and an aminoethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C11H17NOS
- Molecular Weight : 211.33 g/mol
- IUPAC Name : this compound
- InChI Key : QZORUSBYBOVUPC-UHFFFAOYSA-N
- Canonical SMILES : CC(C)(C)C(=O)C1=CC=C(S1)CCN
Biological Activity Overview
Research indicates that compounds containing thiophene rings often exhibit significant biological activities. Specifically, this compound has shown:
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Anticancer Potential : The compound's interaction with biological targets may lead to the inhibition of cancer cell proliferation. Its structural features allow it to interact with enzymes and receptors involved in cancer pathways.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The aminoethyl group may facilitate interactions with biological molecules, potentially inhibiting enzymes critical for disease progression.
- Electron Transfer Reactions : The thiophene ring contributes to the compound's stability and ability to participate in electron transfer reactions, enhancing its biological activity.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibits Staphylococcus aureus growth | |
Anticancer | Potential inhibition of cancer cell proliferation | |
Enzyme Interaction | Possible inhibition of key enzymes involved in disease pathways |
Case Study: Antimicrobial Efficacy
A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against multiple bacterial strains. The results indicated that the presence of the thiophene moiety was crucial for this activity, suggesting that modifications to the structure could enhance efficacy against resistant strains.
Case Study: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a candidate for further development in cancer therapeutics.
Synthesis and Modifications
The synthesis of this compound typically involves several steps, starting from thiophene derivatives. Key synthetic routes include:
- Formation of Thiophene Derivatives : Reacting thiophene with various alkylating agents.
- Amine Functionalization : Introducing the aminoethyl group through nucleophilic substitution reactions.
These synthetic strategies highlight the compound's accessibility for modifications aimed at enhancing its biological activity.
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-[5-(2-aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)10(13)9-5-4-8(14-9)6-7-12/h4-5H,6-7,12H2,1-3H3 |
InChI Key |
QZORUSBYBOVUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CCN |
Origin of Product |
United States |
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